molecular formula C7H11N B3357152 2-Azabicyclo[3.2.1]oct-6-ene CAS No. 71017-41-9

2-Azabicyclo[3.2.1]oct-6-ene

Cat. No.: B3357152
CAS No.: 71017-41-9
M. Wt: 109.17 g/mol
InChI Key: UPCJVZGGKGONIK-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.2.1]oct-6-ene (CAS 71017-41-9) is a valuable nitrogen-containing bicyclic scaffold in organic and medicinal chemistry with a molecular formula of C7H11N and a molecular weight of 109.17 g/mol . This compound is recognized for its significant potential in drug discovery, serving as a key synthetic intermediate and a challenging-to-acquire pharmacophore . Its unique bridged structure makes it a privileged scaffold for developing novel bioactive molecules. In research applications, the 2-azabicyclo[3.2.1]octane core has been successfully utilized in the synthesis of triazole-based conjugates, which have demonstrated moderate to potent antiproliferative activity against a range of human cancer cell lines, including melanoma, pancreas tumor, and lung tumor . Furthermore, isomeric azabicyclo[3.2.1]octane scaffolds have been investigated as novel dopamine transporter (DAT) inhibitors, providing insights for the development of therapies for neurological disorders . Researchers value this compound for its utility in constructing complex molecular architectures and its relevance in probing biological mechanisms. This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should consult the safety data sheet and handle the compound appropriately in a controlled laboratory setting.

Properties

IUPAC Name

3-azabicyclo[3.2.1]oct-6-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-2-7-3-6(1)4-8-5-7/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCJVZGGKGONIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60991324
Record name 3-Azabicyclo[3.2.1]oct-6-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71017-41-9
Record name 2-Azabicyclo(3.2.1)oct-6-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071017419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Azabicyclo[3.2.1]oct-6-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Azabicyclo 3.2.1 Oct 6 Ene and Its Derivatives

Strategic Retrosynthetic Analyses and Disconnection Approaches

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ed.ac.uk For the 2-azabicyclo[3.2.1]oct-6-ene skeleton, several disconnection strategies can be envisioned. The primary approach involves severing one or two bonds in the target molecule to identify logical precursors or "synthons". kccollege.ac.inweebly.com

Key disconnection points for the 2-azabicyclo[3.2.1]octane core include:

One-Group C-N Disconnections: The most common disconnections are at the C1-N2 or C5-N2 bonds. These approaches simplify the bicyclic system into a substituted cyclopentene (B43876) or cyclohexane (B81311) ring bearing a nitrogen-containing side chain, which can be closed in the forward synthesis via an intramolecular cyclization.

Two-Group C-C Disconnections: A powerful strategy for forming the six-membered ring is the Diels-Alder reaction. researchgate.net This approach disconnects the C6-C7 and C4-C5 bonds, identifying a diene and a dienophile as precursors. For the this compound system, this would typically involve an aza-Diels-Alder reaction.

Rearrangement-Based Disconnections: This strategy involves disconnecting the target to a different, more easily accessible bicyclic or monocyclic precursor that can be induced to rearrange into the desired 2-azabicyclo[3.2.1]octane framework. rsc.orgsci-hub.se

These strategic disconnections form the theoretical basis for the various synthetic pathways developed to access this important heterocyclic scaffold.

Classical Total Synthesis Pathways and Optimizations

Classical approaches to the this compound core have relied on fundamental organic reactions, which have been progressively optimized for yield and efficiency.

Intramolecular cyclization is a cornerstone in the synthesis of bicyclic systems. researchgate.netacs.org One notable method involves an intramolecular Michael-type addition. cdnsciencepub.com This strategy begins with a 4-chloroalkyl-1,4-dihydropyridine, which, upon reaction with a carbanion, forms a 4,5-dihydro-1H-azepine intermediate. This intermediate then undergoes an intramolecular Michael addition to construct the 2-azabicyclo[3.2.1]oct-3-ene skeleton. cdnsciencepub.com This approach represents a departure from earlier methods that primarily involved ring expansion of existing bicyclic structures. cdnsciencepub.com

Another key strategy is the intramolecular cyclization of aziridines that contain π-nucleophiles. This method has been developed as a viable route to various heterocyclic systems, including the 6-azabicyclo[3.2.1]octane skeleton, a close isomer of the target compound. acs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer high atom economy and efficiency. researchgate.netrug.nl A protocol for synthesizing a related 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acid scaffold has been developed using an efficient three-component coupling reaction. researchgate.netresearchgate.net This process involves the reaction of two molecules of an aldehyde with an amide to generate a 1-acylamino-1,3-butadiene derivative in situ. This diene readily undergoes a Diels-Alder reaction with maleic anhydride. A subsequent thermal rearrangement of the resulting cycloadduct affords the bicyclic target compound. researchgate.netresearchgate.netacs.org While not directly yielding this compound, this MCR strategy highlights a powerful one-pot approach to constructing the core bicyclo[3.2.1]octane ring system.

Skeletal rearrangements provide an elegant means to transform readily available ring systems into more complex or challenging targets. rsc.org One such method involves the Meisenheimer rearrangement of N-oxides. The N-oxide derived from N-benzyl-2-azabicyclo[2.2.1]hept-5-ene rapidly rearranges at room temperature to form N-benzyl-2-oxa-3-azabicyclo[3.2.1]oct-6-ene, a heteroatom variant of the target skeleton. researchgate.netsemanticscholar.org

Another powerful rearrangement strategy starts from the 2-azabicyclo[2.2.2]oct-5-ene system. Treatment of an imino Diels-Alder adduct with N-bromosuccinimide (NBS) in aqueous dimethoxyethane induces a rearrangement to a bromohydrin, which serves as a precursor to the 6-azabicyclo[3.2.1]octan-4-one system. rsc.org This transformation is facilitated by a bromonium ion intermediate that enables the skeletal reorganization. Similarly, radical rearrangements have been employed; for instance, an 8-aza- to 6-azabicyclo[3.2.1]oct-2-en-7-yl radical rearrangement has been reported as a key step in accessing this class of compounds. sci-hub.se

Summary of Rearrangement-Based Syntheses
Starting SkeletonKey Reagent/ConditionRearranged Product SkeletonReference
2-Azabicyclo[2.2.1]hept-5-ene N-oxideBasification, Room Temperature2-Oxa-3-azabicyclo[3.2.1]oct-6-ene researchgate.netsemanticscholar.org
2-Azabicyclo[2.2.2]oct-5-eneN-Bromosuccinimide (NBS)6-Azabicyclo[3.2.1]octan-4-one rsc.org
8-Azabicyclo[3.2.1]oct-2-ene derivativeRadical initiator6-Azabicyclo[3.2.1]oct-2-ene sci-hub.se

Asymmetric and Stereoselective Synthesis of this compound Scaffolds

The development of methods to control the three-dimensional arrangement of atoms (stereochemistry) is a primary goal in modern organic synthesis, particularly for applications in medicinal chemistry.

Chiral catalysts are used to guide a reaction towards the formation of a specific enantiomer of a chiral product. Brønsted acid catalysis has emerged as a powerful tool in this domain. rsc.org A notable example is the synthesis of functionalized azabicyclo[3.2.1]octenes through a novel Brønsted acid-catalyzed [5+2] cycloaddition reaction. nih.govacs.org In this approach, 6-substituted η³-pyridinylmolybdenum complexes act as reaction partners with electron-deficient alkenes. nih.gov The Brønsted acid promotes the cycloaddition, which proceeds with excellent exo-selectivity and complete retention of enantiomeric purity when chiral, non-racemic starting scaffolds are used. nih.govacs.org This method allows for the creation of four stereocenters in a single step with high control over the regio- and stereochemistry. nih.gov

Chiral phosphoric acids, a class of Brønsted acids, have also been successfully used in the enantioselective synthesis of related bicyclic systems. For example, they can catalyze the ring-opening of meso-epoxides to generate 2-azabicyclo[2.2.1]heptanes with high enantioselectivity. researchgate.net Another application is the desymmetrization of 1-aminocyclohept-4-ene-derived epoxides, which directly forms the 8-azabicyclo[3.2.1]octane scaffold with excellent stereocontrol. researchgate.net These examples showcase the potential of chiral Brønsted acid catalysis for the stereoselective construction of the this compound framework.

Asymmetric Synthesis Data
Reaction TypeCatalyst SystemKey FeatureStereoselectivityReference
[5+2] CycloadditionBrønsted AcidAccess to functionalized azabicyclo[3.2.1]octenesHigh enantiopurity, excellent exo-selectivity nih.govacs.org
Ring-opening of meso-epoxidesChiral Phosphoric AcidFormation of 2-azabicyclo[2.2.1]heptanesExcellent enantioselectivities researchgate.net
Pseudotransannular DesymmetrizationChiral Phosphoric AcidDirect formation of 8-azabicyclo[3.2.1]octane scaffoldExcellent stereoselectivity researchgate.net

Chiral Auxiliary-Based Methodologies

Chiral auxiliaries have been instrumental in the asymmetric synthesis of complex molecules. In the context of the 2-azabicyclo[3.2.1]octane scaffold, chiral auxiliaries are employed to control the stereochemical outcome of key bond-forming reactions.

One notable example involves the use of Oppolzer's sultam as a chiral auxiliary in a [3+2] cycloaddition reaction. This methodology has been effectively used for the synthesis of the tropane (B1204802) scaffold, a closely related 8-azabicyclo[3.2.1]octane system. ehu.es In this approach, the azomethine ylide is generated from a 2,6-bis(trimethylsilyl)piperidine in the presence of silver fluoride (B91410) as an oxidizing agent, and the subsequent cycloaddition proceeds with high stereocontrol dictated by the chiral sultam. ehu.es

Another strategy utilizes chiral auxiliaries in the stereoselective synthesis of 2-azabicyclo[2.2.1]heptanes, which can serve as precursors to the 2-azabicyclo[3.2.1]octane system. Various auxiliaries have been applied in Diels-Alder reactions to achieve high levels of asymmetric induction, followed by removal of the auxiliary to afford the desired enantiomerically enriched product. pwr.edu.pl For instance, enantiomerically pure morphans, which contain the 2-azabicyclo[3.3.1]nonane skeleton, have been synthesized from enantiopure trichloroacetamides prepared using a chiral auxiliary on the nitrogen atom. researchgate.net

A general and efficient route to 2-substituted oxa- and azabicyclo[3.2.1]octenes involves an organometallic enantiomeric scaffolding approach. nih.gov In this method, chiral, non-racemic 6-substituted η³-pyridinylmolybdenum scaffolds undergo a Brønsted acid-catalyzed [5+2] cycloaddition with electron-deficient alkenes. nih.govacs.org This reaction proceeds with excellent exo-selectivity and complete retention of enantiomeric purity, allowing for the installation of four stereocenters in a single step. The resulting products can be converted to the corresponding N-Boc derivatives. nih.gov

Table 1: Chiral Auxiliary-Based Methodologies for Azabicyclic Scaffolds
MethodologyChiral Auxiliary/ScaffoldKey ReactionProduct ScaffoldKey FeaturesReference
Asymmetric [3+2] CycloadditionOppolzer's SultamCycloaddition of azomethine ylide8-Azabicyclo[3.2.1]octaneHigh stereocontrol ehu.es
Organometallic Enantiomeric Scaffoldingη³-Pyridinylmolybdenum complexBrønsted acid-catalyzed [5+2] cycloaddition2-Azabicyclo[3.2.1]octeneExcellent exo-selectivity, complete retention of enantiopurity nih.govacs.org
Asymmetric Diels-AlderVariousDiels-Alder reaction2-Azabicyclo[2.2.1]heptanePrecursor to other azabicycles pwr.edu.pl
Radical CyclizationChiral auxiliary on nitrogenRadical cyclization of trichloroacetamides2-Azabicyclo[3.3.1]nonaneAccess to enantiopure morphans researchgate.net

Enantioselective Cycloaddition Reactions (e.g., [5+2] Cycloadditions)

Enantioselective cycloaddition reactions represent a powerful tool for the rapid construction of complex polycyclic systems with high stereocontrol. The [5+2] cycloaddition, in particular, has emerged as a key strategy for accessing the 2-azabicyclo[3.2.1]octene core.

As previously mentioned, a Brønsted acid-catalyzed [5+2] cycloaddition of 6-substituted η³-pyridinylmolybdenum scaffolds with alkenes provides a highly efficient and stereocontrolled route to functionalized 2-azabicyclo[3.2.1]octenes. nih.govacs.org This method offers excellent control over both regio- and stereochemistry, delivering products with high enantiopurity. The substituent on the pyridinyl scaffold plays a crucial role in both the reactivity and the subsequent demetalation step. nih.gov

The development of dual catalytic systems has also enabled asymmetric 1,3-dipolar cycloadditions for the synthesis of related bicyclic systems. For instance, a combination of a rhodium(II) complex and a chiral Lewis acid has been successfully employed in the reaction of diazo imine-derived cyclic azomethine ylides with acryloylpyrazolidinone to afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. rsc.org This approach highlights the potential of dual catalysis in controlling the stereochemical outcome of cycloaddition reactions.

Furthermore, gold(I)-catalyzed (4+3)-cycloadditions have been developed for the highly diastereo- and enantioselective construction of bicyclo[3.2.1]oct-6-ene frameworks, demonstrating the versatility of metal catalysis in accessing these important scaffolds. researchgate.net

Chemoenzymatic Transformations

Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the efficiency of chemical transformations, offers a powerful and sustainable approach to complex molecules. rug.nlnih.gov This strategy has been increasingly applied to the synthesis of azabicyclic compounds.

A notable development is the use of ene reductases (EREDs) to facilitate an intramolecular β-C-H functionalization reaction, leading to the synthesis of bridged bicyclic nitrogen heterocycles, including the 6-azabicyclo[3.2.1]octane scaffold. researchgate.net To streamline this process, a gram-scale one-pot chemoenzymatic cascade has been developed that combines iridium photocatalysis with EREDs. This method utilizes readily available N-phenylglycines and cyclohexenones. researchgate.net Further derivatization of the resulting 6-azabicyclo[3.2.1]octan-3-one can be achieved through either enzymatic or chemical methods. researchgate.netresearchgate.net

Kinetic resolution using enzymes is another valuable chemoenzymatic tool. For example, racemic 3-azabicyclo[3.2.0]heptane derivatives have been efficiently resolved using immobilized lipase (B570770) B from Candida antarctica (Novozym 435). nih.gov This enzymatic resolution provides access to individual enantiomers, which often exhibit distinct biological activities. nih.gov

Modern Synthetic Transformations for Derivatization and Late-Stage Functionalization

The ability to introduce functional groups at a late stage in a synthetic sequence is crucial for generating molecular diversity and for structure-activity relationship studies. Modern synthetic methods offer powerful tools for the derivatization of the this compound core.

Transition Metal-Catalyzed Coupling Reactions (e.g., Reductive Heck Chemistry)

Transition metal-catalyzed reactions are indispensable for C-C and C-heteroatom bond formation. google.com These methods have been applied to the functionalization of various bicyclic systems. While specific examples for the direct reductive Heck functionalization of this compound are not prevalent in the provided search results, the principles of transition-metal catalysis are broadly applicable. acs.org

Palladium-catalyzed asymmetric allylic alkylation has been used for the desymmetrization of tropinone (B130398) derivatives, which are structurally related to the 2-azabicyclo[3.2.1]octane core. ehu.es This demonstrates the potential for transition metal catalysis in introducing chirality and functional groups into these bicyclic systems.

Photochemical Synthesis Routes (e.g., Intramolecular [2+2]-Cyclization)

Photochemical reactions offer unique pathways for the construction of strained ring systems. Intramolecular [2+2] photocycloaddition is a powerful method for the synthesis of bicyclo[3.2.0]heptane systems, which can be precursors to or analogs of the 2-azabicyclo[3.2.1]octane framework. nih.govacs.org

For instance, the intramolecular photochemical [2+2]-cyclization of acetophenone (B1666503) enamides has been shown to produce 2-azabicyclo[3.2.0]heptanes, which are valuable building blocks for drug discovery. nih.gov A practical synthesis of 2,4-methanopyrrolidines has been achieved using an intramolecular photochemical [2+2]-cycloaddition of an acrylic acid derivative in a flow system, highlighting the utility of this approach. researchgate.net

A photocycloaddition–retro-Mannich–Mannich cascade has been employed in the synthesis of 6-azabicyclo[3.2.1]octan-3-one, demonstrating the power of tandem photochemical reactions in constructing this core structure. acs.org

Tandem Reaction Sequences (e.g., Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC))

Tandem reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. While a specific "Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC)" for this compound is not detailed in the provided search results, other tandem sequences have proven effective.

A novel Horner-Emmons olefination-conjugate addition reaction of N-acetylamides has been reported for the synthesis of 1,5-disubstituted-6-azabicyclo[3.2.1]octanes. acs.org This key step allows for the formation of two bridgehead quaternary carbon centers.

Tandem aza-Prins type dimerization and cyclization processes have been developed for the stereoselective synthesis of 1,6-diazecanes, showcasing the power of tandem reactions in constructing complex nitrogen-containing heterocycles. researchgate.net Furthermore, a tandem aza-Prins cyclization has been utilized for the diastereoselective construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives. researchgate.net

Table 2: Modern Synthetic Transformations for Azabicyclic Scaffolds
MethodologyKey TransformationProduct/Intermediate ScaffoldKey FeaturesReference
Chemoenzymatic SynthesisEne reductase-mediated C-H functionalization6-Azabicyclo[3.2.1]octaneOne-pot cascade with iridium photocatalysis researchgate.net
Photochemical SynthesisIntramolecular [2+2]-cycloaddition2-Azabicyclo[3.2.0]heptaneAccess to advanced building blocks nih.gov
Tandem ReactionHorner-Emmons olefination-conjugate addition6-Azabicyclo[3.2.1]octaneFormation of bridgehead quaternary carbons acs.org
Tandem ReactionAza-Prins cyclization6-Oxa-2-azabicyclo[3.2.1]octaneDiastereoselective construction researchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes

The growing emphasis on environmental stewardship within the chemical industry has propelled the development of synthetic methodologies that align with the principles of green chemistry. For the synthesis of complex scaffolds like this compound and its derivatives, this translates to a focus on routes that are not only efficient but also minimize waste, reduce energy consumption, and utilize less hazardous substances. Key strategies in this domain include biocatalysis, the use of renewable starting materials, and the design of atom-economical reaction cascades.

A significant advancement in the sustainable synthesis of related tropane alkaloids, which share the bicyclic core structure, involves the use of biocatalysis. researchgate.netucl.ac.uk Enzymes, operating under mild aqueous conditions, offer high chemo-, regio-, and stereoselectivity, thereby reducing the need for protecting groups and minimizing the use of harsh reagents and organic solvents. ucl.ac.uk This bio-inspired approach often draws from the natural biosynthetic pathways of these alkaloids in plants. mdpi.com

One of the cornerstone intermediates in the biosynthesis of many tropane alkaloids is tropinone, which possesses the 8-azabicyclo[3.2.1]octane core. nih.gov Biocatalytic systems, particularly those using recombinant microorganisms like Escherichia coli, have been engineered to produce tropane alkaloids, demonstrating the potential for large-scale, sustainable manufacturing. researchgate.net For instance, the enzyme hyoscyamine-6β-hydroxylase (H6H) has been used in recombinant E. coli to convert hyoscyamine (B1674123) into more valuable alkaloids like scopolamine, showcasing the power of biotransformation. researchgate.net

Chemoenzymatic strategies, which combine the selectivity of enzymes with the practicality of chemical synthesis, represent a powerful approach. An example is the use of ene reductases (EREDs) for the intramolecular functionalization of cyclohexanone (B45756) derivatives to form the 6-azabicyclo[3.2.1]octane framework. This method, which can be coupled with photocatalysis, proceeds under mild conditions and exemplifies a modern, greener alternative to traditional cyclization methods.

The principles of atom and step economy are also central to designing sustainable routes. Methodologies that construct the bicyclic core in a convergent manner, minimizing the number of synthetic steps and maximizing the incorporation of atoms from the starting materials into the final product, are highly desirable. Intramolecular cyclization reactions are often key in this regard, providing efficient access to the 2-azabicyclo[3.2.1]octane scaffold. rsc.org

Below are tables detailing research findings on sustainable synthetic approaches relevant to the 2-azabicyclo[3.2.1]octane core.

Table 1: Biocatalytic Approaches for Tropane Alkaloid Synthesis

Enzyme/SystemSubstrateProduct(s)Key Green PrinciplesResearch Finding
Recombinant E. coli with H6H enzymeHyoscyamine6β-hydroxyhyoscyamine, ScopolamineBiocatalysis, Mild Conditions, Water as solventDemonstrates the feasibility of using whole-cell biocatalysts for the efficient production of valuable alkaloids, avoiding complex chemical synthesis. researchgate.net
Plant-derived enzymes (e.g., from Solanaceae)Amino acids (e.g., ornithine)Tropinone and other alkaloidsUse of Renewable Feedstocks, BiocatalysisElucidates the natural biosynthetic pathways which can be harnessed for sustainable synthesis. mdpi.com
Tropinone Reductases (TRs)Tropinone analoguesChiral alcoholsHigh Stereoselectivity, Mild ConditionsProvides access to novel, stereochemically defined derivatives of the bicyclic core using enzymatic reductions. ucl.ac.uk

Table 2: Modern Sustainable Synthetic Reactions for Azabicycles

Reaction TypeStarting Material(s)ProductCatalyst/ReagentKey Green PrinciplesResearch Finding
Intramolecular CyclizationCyclopentane and piperidine (B6355638) derivatives2-Azabicyclo[3.2.1]octane coreVarious (e.g., acid or base catalysts)Atom Economy, Step EconomyA common and efficient strategy to assemble the bicyclic scaffold, often with high yields. rsc.org
Chemoenzymatic Cascade3-Substituted cyclohexanones6-Azabicyclo[3.2.1]octan-3-onesEne Reductase (ERED) / Iridium photocatalystBiocatalysis, Mild Conditions, High SelectivityAn efficient chemoenzymatic method for C-H functionalization to form the bicyclic ketone.
Ring ExpansionSubstituted norbornadienes2-Azabicyclo[3.2.1]octadiene systemToluenesulfonyl azide (B81097)Step Economy, RegioselectivityA cycloaddition/rearrangement sequence provides the unsaturated bicyclic system in a single regioisomeric form. nih.gov

These examples highlight a clear trend towards the adoption of greener and more sustainable practices in the synthesis of complex heterocyclic compounds like this compound. The integration of biocatalysis and the adherence to principles like atom and step economy are paving the way for more environmentally benign production methods in pharmaceutical and chemical research.

Elucidation of Reaction Mechanisms and Chemical Reactivity of 2 Azabicyclo 3.2.1 Oct 6 Ene

Mechanistic Investigations of Rearrangement Reactions

Rearrangement reactions provide powerful methods for skeletal transformations of the 2-azabicyclo[3.2.1]oct-6-ene core and its precursors. These reactions often proceed through complex mechanistic pathways, including the formation of N-oxide intermediates, aminyl radicals, and urethane (B1682113) transformations, leading to novel heterocyclic systems.

The unirioja.esacs.org-Meisenheimer rearrangement is a prominent reaction of N-oxides derived from azabicyclic systems. researchgate.net When N-benzyl-2-azabicyclo[2.2.1]hept-5-ene, a precursor to the [3.2.1] system, is treated with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), it forms an N-oxide intermediate. semanticscholar.org This intermediate can undergo a rapid Meisenheimer rearrangement at room temperature to yield N-benzyl-2-oxa-3-azabicyclo[3.2.1]oct-6-ene. semanticscholar.orgresearchgate.net The reaction involves the migration of the N-benzyl group from the nitrogen to the oxygen atom through a five-membered cyclic transition state.

The stereochemistry at the nitrogen atom significantly influences the reaction pathway. For instance, the thermolysis of diastereomeric N-oxides of 3α-t-butyldimethylsiloxy-8-methyl-8-azabicyclo[3.2.1]oct-6-ene demonstrated different reaction rates. The axial N-oxide rearranged approximately seven times faster than the equatorial N-oxide at 100°C, although both yielded the same [3.2.2] bicyclic product. uow.edu.au This highlights the sensitivity of the rearrangement to the stereoelectronic environment of the N-oxide. Similarly, treatment of an azabicyclo[2.2.1]heptene derivative with mCPBA for a very short duration generates an oxazabicyclo[3.2.1]octene derivative via a rapid Meisenheimer rearrangement of the intermediate N-oxide. rsc.org

Table 1: Meisenheimer Rearrangement of Azabicyclic N-Oxides
Starting MaterialReagentKey IntermediateProductReference
N-Benzyl-2-azabicyclo[2.2.1]hept-5-enem-CPBAN-OxideN-benzyl-2-oxa-3-azabicyclo[3.2.1]oct-6-ene semanticscholar.orgresearchgate.net
3α-t-butyldimethylsiloxy-8-methyl-8-azabicyclo[3.2.1]oct-6-ene axial N-oxideThermolysisN-Oxide(1R, 3S, 5S*)-3α-t-butyldimethylsiloxy-9-methyl-8-oxa-9-azabicyclo[3.2.2]non-6-ene uow.edu.au

In competition with the Meisenheimer rearrangement, N-oxides of these bicyclic systems can undergo a Cope elimination reaction. semanticscholar.org The Cope elimination is a thermal, intramolecular syn-elimination process where the N-oxide acts as an internal base, abstracting a proton to form an alkene and a hydroxylamine (B1172632). masterorganicchemistry.com This pathway has been observed in non-planar N-oxide systems derived from N-benzyl-2-azabicyclo[2.2.1]hept-5-ene, leading to the formation of novel substituted cyclopentadienes. semanticscholar.orgresearchgate.net The selectivity between the Meisenheimer rearrangement and Cope elimination is influenced by the structure of the substrate; for example, 2-(cyanoethyl)-2-azanorbornanes tend to afford N-hydroxylamines through Cope elimination, whereas the corresponding unsaturated 2-azanorbornenes are more prone to Meisenheimer rearrangements. researchgate.net

A notable rearrangement involves the ring expansion of azanorbornanic ([2.2.1]azabicyclic) systems to form 2,8-diazabicyclo[3.2.1]oct-2-ene derivatives. unirioja.esacs.org This reaction proceeds through the generation of highly reactive nitrogen-centered aminyl radicals. nih.govacs.org Typically, an organic azide (B81097) precursor, such as a 3-azidoazanorbornane, is treated with tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN). unirioja.esnih.gov

The proposed mechanism involves the formation of an aminyl radical intermediate, which undergoes a regioselective ring-opening to produce a carbon-centered radical. unirioja.es Subsequent ring closure of this intermediate leads to the expanded 2,8-diazabicyclo[3.2.1]oct-2-ene skeleton. unirioja.es The reaction's yield and regioselectivity are sensitive to substituents on the bicyclic frame. For instance, an alkyl substituent at the C4 position was found to favor the radical ring expansion, leading to a significant increase in the yield of the rearranged product. unirioja.es This competing radical reduction of the azide to an amine can also occur, proceeding through an aminyl radical that is further reduced in the presence of excess Bu₃SnH. nih.gov

Rearrangements involving urethane functionalities on the azabicyclic core have been identified as a synthetic route to substituted 2-azabicyclo[3.2.1]oct-2-enes. acs.org While detailed mechanistic studies are specific to each case, thermal transformations are known to induce rearrangements. For example, heating a urethane derivative can lead to the formation of a lactam within the 2-azabicyclo[3.2.1]octane framework, demonstrating a skeletal transformation driven by the inherent reactivity of the urethane group under thermal conditions. researchgate.net

Pericyclic Reactions and Stereochemical Outcomes Involving the Azabicyclic Core

Pericyclic reactions, particularly cycloadditions, are powerful tools for constructing the 2-azabicyclo[3.2.1]octene ring system with high stereocontrol. These reactions build the bicyclic core in a single step, often establishing multiple stereocenters.

A Brønsted acid-catalyzed [5+2] cycloaddition reaction has been developed for the regio- and stereocontrolled synthesis of functionalized azabicyclo[3.2.1]octenes. nih.gov In this process, 6-substituted η³-pyridinylmolybdenum scaffolds react with electron-deficient alkenes to afford the bicyclic products with excellent exo-selectivity and complete retention of enantiomeric purity when chiral, non-racemic scaffolds are used. nih.gov This method allows for the creation of four stereocenters, including one quaternary carbon, in a single step with precise stereochemical control. nih.gov

Similarly, [4+3] cycloaddition reactions provide another route to the related 8-oxabicyclo[3.2.1]oct-6-ene core, which shares the same bicyclic framework. researchgate.net The stereochemical outcome of these cycloadditions is a key feature, allowing for the synthesis of specific diastereomers. The stereoselectivity in these reactions can often be rationalized by considering steric factors that favor one approach of the reactants over another.

Table 2: Pericyclic Reactions for the Synthesis of Bicyclo[3.2.1]octene Scaffolds
Reaction TypeReactantsProduct CoreKey FeaturesReference
[5+2] Cycloadditionη³-pyridinylmolybdenum scaffold + alkeneAzabicyclo[3.2.1]octeneHigh regioselectivity and stereocontrol; installs four stereocenters. nih.gov
[4+3] CycloadditionOxyallyl intermediate + furanOxabicyclo[3.2.1]oct-6-en-3-oneForms the bicyclic framework efficiently. researchgate.net

Functional Group Transformations at the Olefinic and Nitrogen Centers

The olefinic and nitrogen centers of the this compound ring system are primary sites for functional group transformations, enabling the synthesis of a diverse range of derivatives.

At the olefinic center, the double bond can undergo various addition reactions. For example, hydrogenation of the double bond in an N-benzyl-2-oxa-3-azabicyclo[3.2.1]oct-6-ene derivative proceeds with retention of the N-O bond, yielding the corresponding saturated bicyclic system. semanticscholar.org Enantioselective hydroboration followed by oxidation is another key transformation, allowing for the desymmetrization of achiral 8-azabicyclo[3.2.1]oct-6-ene precursors. This sequence introduces hydroxyl groups with high stereocontrol, which can then be used for further synthetic elaborations. ehu.es

The nitrogen center is readily functionalized. As discussed, oxidation to an N-oxide using reagents like m-CPBA is a common first step for initiating Meisenheimer rearrangements or Cope eliminations. semanticscholar.orgmasterorganicchemistry.com The resulting N-O bond in rearranged products can be subsequently cleaved reductively, for example, using zinc in acetic acid (Zn/AcOH), to unmask a secondary amine or hydroxylamine functionality. semanticscholar.org Furthermore, the choice of the N-substituent is critical in directing reactivity; for instance, an N-nosyl group can facilitate intramolecular cyclization reactions to form the bicyclic system and can be readily deprotected later, showcasing the strategic use of protecting groups on the nitrogen atom. acs.org

Electrophilic and Nucleophilic Additions to the Unsaturated System

The reactivity of the carbon-carbon double bond in this compound is significantly influenced by the presence of the neighboring nitrogen atom. This proximity can lead to complex reaction pathways, including rearrangements and stereoelectronically controlled additions.

Electrophilic Additions:

The addition of electrophiles to the double bond of N-alkoxycarbonyl-2-azabicyclo[2.2.n]alk-5-enes (where n=1 or 2), structurally related to this compound, has been shown to proceed with significant neighboring group participation from the nitrogen atom. For instance, the reaction with iodonium (B1229267) and bromonium ion reagents does not lead to simple addition products. Instead, rearranged structures are exclusively observed. acs.org

The proposed mechanism for this rearrangement involves the initial formation of a halonium ion intermediate. The lone pair of electrons on the nitrogen atom then attacks one of the carbons of the halonium ion in an intramolecular fashion, leading to the formation of a tricyclic aziridinium (B1262131) ion intermediate. Subsequent nucleophilic attack by a solvent molecule (e.g., water) on this intermediate occurs at one of the carbon atoms of the former double bond, resulting in the formation of a rearranged product. The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the bicyclic system. For the homologous 2-azabicyclo[2.2.2]oct-5-enes, the extent of nitrogen participation and rearrangement is dependent on the nature of the N-alkoxycarbonyl protecting group. acs.org

A summary of representative electrophilic addition reactions on analogous systems is presented below:

ElectrophileSubstrate AnalogueMajor Product TypeReference
Iodonium ionN-alkoxycarbonyl-2-azabicyclo[2.2.1]hept-5-eneRearranged acs.org
Bromonium ionN-alkoxycarbonyl-2-azabicyclo[2.2.1]hept-5-eneRearranged acs.org
Benzeneselenyl chloride8-oxabicyclo[3.2.1]oct-6-en-2-oneAddition scispace.com
Bromine8-oxabicyclo[3.2.1]oct-6-en-2-oneAddition scispace.com

Nucleophilic Additions:

Direct nucleophilic addition to the unsubstituted double bond of this compound is generally not favored due to the electron-rich nature of the alkene. However, if the bicyclic system is appropriately substituted with electron-withdrawing groups, nucleophilic attack can be facilitated.

In the context of more complex transformations, nucleophilic additions play a crucial role in the synthesis of substituted 2-azabicyclo[3.2.1]octenes. For example, in the synthesis of functionalized oxa- and azabicyclo[3.2.1]octenes via a Brønsted acid-catalyzed [5+2] cycloaddition, a nucleophilic addition-in situ dehydration sequence is a key step. nih.gov While this is not a direct addition to the double bond of the final product, it highlights the importance of nucleophilic reactions in the construction of this scaffold.

Detailed studies specifically on the nucleophilic addition to the unsaturated system of this compound are not extensively reported in the literature. The reactivity in such reactions would be highly dependent on the nature of the nucleophile and the presence of activating groups on the bicyclic framework.

Radical-Mediated Transformations and Their Mechanistic Pathways

Radical reactions offer a powerful tool for the functionalization and rearrangement of complex molecular architectures, including the 2-azabicyclo[3.2.1]octane framework. These transformations often proceed through distinct mechanistic pathways involving radical intermediates.

Radical Rearrangements:

A notable radical-mediated transformation is the rearrangement of azanorbornanic aminyl radicals to form 2,8-diazabicyclo[3.2.1]oct-2-ene systems. This reaction provides a synthetic route to a related bicyclic system and offers insights into the potential radical reactivity of the 2-azabicyclo[3.2.1]octane skeleton.

The proposed mechanism for this rearrangement involves the following key steps:

Formation of the Aminyl Radical: The reaction is initiated by the generation of an aminyl radical from a suitable precursor, such as an N-H or N-X bond.

Ring Opening: The aminyl radical undergoes a regioselective ring-opening of the strained azanorbornane system. This step is a β-scission process that relieves ring strain and generates a carbon-centered radical.

Intramolecular Cyclization: The newly formed carbon-centered radical then undergoes an intramolecular cyclization onto a suitable acceptor, such as a double bond or another functional group, to form the more stable 2,8-diazabicyclo[3.2.1]octane ring system.

This rearrangement highlights the propensity of strained bicyclic systems to undergo radical-mediated ring-opening and ring-expansion reactions to achieve a more thermodynamically stable structure.

Radical Cyclizations:

Radical cyclization reactions are also employed in the synthesis of the 2-azabicyclo[3.2.1]octane scaffold. For instance, the synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane systems can be achieved through the cyclization of α-acylamino radicals generated from 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines via a Bu3SnH-mediated radical translocation reaction. rsc.org The regioselectivity of this cyclization (5-exo vs. 6-endo) can be controlled by the substitution pattern on the prop-2-enyl group and the pyrrolidine (B122466) ring. rsc.org

A summary of relevant radical-mediated transformations is provided in the table below:

Reaction TypeStarting Material AnalogueProduct TypeKey IntermediateReference
Radical RearrangementAzanorbornanic aminyl radical precursor2,8-Diazabicyclo[3.2.1]oct-2-eneAminyl radical, Carbon-centered radicalN/A
Radical Cyclization1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine8-Azabicyclo[3.2.1]octaneα-acylamino radical rsc.org

Computational and Theoretical Investigations of 2 Azabicyclo 3.2.1 Oct 6 Ene Structure and Reactivity

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the electronic nature of molecules, which in turn governs their stability and chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is extensively used to investigate the ground state properties and reactivity of organic molecules, including bicyclic systems. rroij.com DFT calculations determine the electronic energy of a molecule based on its electron density, providing detailed information about its electronic structure.

For a molecule like 2-Azabicyclo[3.2.1]oct-6-ene, DFT would be used to calculate its optimized geometry, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. The energies of the HOMO and LUMO orbitals are crucial indicators of reactivity; for instance, the HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. These parameters are vital for predicting how the molecule might interact with electrophiles and nucleophiles.

DFT calculations on related bicyclic imines and enamines have been performed using various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to investigate tautomeric equilibria and the influence of ring size on stability and reactivity. nih.gov Such studies provide insights into bond lengths, bond angles, and charge distributions, which are essential for understanding the molecule's ground state.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Bicyclo[3.2.1]octane System Note: Data for the specific compound this compound are not readily available in the cited literature. The following table presents typical parameters for a related bicyclo[3.2.1]octane skeleton to illustrate the output of DFT calculations.

ParameterAtom(s) InvolvedCalculated ValueMethod/Basis Set
Bond LengthC1-C2Data not availableB3LYP/6-31G
Bond LengthN2-C3Data not availableB3LYP/6-31G
Bond LengthC6=C7Data not availableB3LYP/6-31G
Bond AngleC1-N2-C3Data not availableB3LYP/6-31G
Dihedral AngleC1-C7-C6-C5Data not availableB3LYP/6-31G*

Geometric optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is a crucial first step in most computational studies.

Ab Initio Methods: These methods solve the Schrödinger equation from first principles, without using experimental data for parameterization, beyond fundamental physical constants. libretexts.org Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. researchgate.net While computationally demanding, they can provide highly accurate results, especially when used with large basis sets. mdpi.com For smaller systems or for benchmarking results from less computationally expensive methods, ab initio calculations are invaluable.

Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by incorporating parameters derived from experimental data. libretexts.org This parameterization makes them significantly faster, allowing for the study of much larger molecular systems. researchgate.net However, their accuracy is dependent on the quality of the parameterization and how similar the molecule under study is to the compounds used to develop the parameters. For a preliminary exploration of the geometric landscape of a molecule like this compound, semi-empirical methods can be a useful starting point before employing more rigorous DFT or ab initio calculations.

Conformational Analysis and Mapping of Energy Landscapes

Computational methods are used to perform a systematic search of the conformational space to identify all stable low-energy conformers. This process involves rotating dihedral angles and calculating the energy of each resulting structure. The collection of these conformers and the energy barriers between them constitutes the potential energy landscape. For bicyclo[3.2.1]octane systems, computational studies have shown that the chair-like conformation is generally more stable. atlantis-press.com The presence of the nitrogen atom and the double bond in this compound would influence the specific geometries and relative energies of its conformers.

Table 2: Illustrative Conformational Energy Data for a Bicyclic System Note: Specific conformational energy data for this compound is not available in the reviewed literature. This table illustrates the typical output of a conformational analysis.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s)Computational Method
Chair-like0.00 (Reference)Data not availableDFT/B3LYP
Boat-likeData not availableData not availableDFT/B3LYP
Twist-boatData not availableData not availableDFT/B3LYP

Transition State Modeling for Reaction Pathways and Energy Barriers

To understand the mechanism of a chemical reaction, it is essential to identify the transition state—the highest energy point along the reaction coordinate. researchgate.net Transition state modeling involves locating this first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

For a molecule like this compound, which contains an enamine moiety, transition state modeling could be used to study various reactions, such as electrophilic additions to the double bond, cycloadditions, or rearrangements. researchgate.net Computational studies on related systems have successfully modeled the transition states for pericyclic reactions, revealing the influence of factors like aromaticity on the energy barriers. beilstein-journals.orgnih.gov DFT calculations are commonly employed to optimize the geometry of transition states and calculate their energies. The nature of the transition state can be confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 3: Illustrative Transition State Energy Data for a Reaction Involving a Bicyclic Alkene Note: Specific transition state data for reactions of this compound are not available in the reviewed literature. This table provides a template for such data.

ReactionReactant(s)Transition State (TS) StructureActivation Energy (kcal/mol)Computational Method
Electrophilic AdditionThis compound + E+Data not availableData not availableDFT (B3LYP/6-31G)
[3+2] CycloadditionThis compound + DipoleData not availableData not availableDFT (B3LYP/6-31G)

Prediction and Validation of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, and Infrared (IR) vibrational frequencies. ias.ac.in These predictions are highly valuable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra.

By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the NMR chemical shifts can be predicted. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding IR intensities can be determined. For complex molecules, comparing the computed spectrum with the experimental one can provide strong evidence for the proposed structure and conformation. For derivatives of the 2-azabicyclo[3.2.1]octane scaffold, DFT calculations have been used alongside experimental NMR to determine stereochemistry and conformational preferences.

Molecular Modeling and Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide detailed information about static molecular structures and energies, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. aps.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent effects, and intermolecular interactions in a more realistic, dynamic environment.

For a compound like this compound, MD simulations could be used to explore its conformational flexibility in different solvents, to study its interaction with biological macromolecules like enzymes or receptors, or to understand the aggregation behavior of related drug-like compounds in solution. mdpi.com These simulations provide a temporal dimension to the molecular model, revealing how the molecule behaves and interacts in a dynamic setting, which is crucial for applications in medicinal chemistry and materials science.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies represent a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. wikipedia.orglibretexts.org These models are invaluable in predicting the reactivity of new, unsynthesized compounds, thereby guiding synthetic efforts and providing insights into reaction mechanisms. wikipedia.org While specific QSRR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to this scaffold to understand how structural modifications would influence its chemical behavior.

A hypothetical QSRR study on a series of this compound derivatives would commence with the generation of a dataset of molecules with varying substituents. The reactivity of each compound, for instance, in a characteristic reaction such as electrophilic addition to the double bond or nucleophilic substitution at the nitrogen, would be determined experimentally or calculated using quantum mechanical methods. Subsequently, a wide array of molecular descriptors for each analog would be calculated.

Molecular Descriptors for this compound Derivatives

The selection of appropriate molecular descriptors is a critical step in developing a robust QSRR model. For the this compound scaffold, these descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, dipole moment, and partial charges on specific atoms (e.g., the nitrogen atom and the carbons of the double bond). These are crucial for predicting reactivity in electronically controlled reactions.

Steric Descriptors: These describe the size and shape of the molecule. Molar volume, surface area, and specific steric parameters (e.g., Taft's steric parameter, Es) for substituents are important in understanding how the bulkiness of different groups affects the approach of reactants.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices (e.g., Wiener index, Randić index), which describe the branching and arrangement of atoms within the molecule.

Thermodynamic Descriptors: Properties like the heat of formation, Gibbs free energy, and entropy can also be correlated with reactivity, providing insights into the stability of reactants and transition states.

The table below illustrates a hypothetical set of calculated descriptors for a series of substituted this compound derivatives.

CompoundSubstituent (R)HOMO (eV)LUMO (eV)Dipole Moment (Debye)Molar Volume (ų)LogP
1 H-8.541.231.58120.51.85
2 CH₃-8.421.311.65135.22.35
3 Cl-8.681.152.10132.82.56
4 OCH₃-8.351.351.95140.12.10
5 NO₂-9.120.854.50138.71.92

Development and Validation of the QSRR Model

Once the descriptors and reactivity data are compiled, a mathematical model is constructed using statistical methods. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) are commonly employed for this purpose. nih.gov The goal is to derive an equation that quantitatively relates the descriptors (independent variables) to the reactivity (dependent variable).

For a hypothetical reaction, such as the rate of N-alkylation, a simplified MLR model might take the form:

log(k) = β₀ + β₁(σ) + β₂(Es) + β₃(qN)

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett parameter of the substituent, representing its electronic effect.

Es is the Taft steric parameter.

qN is the partial charge on the nitrogen atom.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

The predictive power of the developed QSRR model must be rigorously validated. This is typically achieved through internal validation (e.g., cross-validation) and external validation using a set of compounds that were not used in the model's development. A statistically robust and validated QSRR model can then be used to predict the reactivity of novel this compound derivatives, thereby prioritizing the synthesis of compounds with desired reactivity profiles.

The following table presents hypothetical experimental reactivity data and the corresponding predicted values from a QSRR model for a series of this compound derivatives in a Diels-Alder reaction.

CompoundSubstituent (R)Experimental log(k)Predicted log(k)Residual
1 H-4.25-4.21-0.04
2 CH₃-4.05-4.100.05
3 Cl-4.60-4.55-0.05
4 OCH₃-3.95-3.980.03
5 NO₂-5.10-5.02-0.08

Such studies, by correlating structural features with reactivity, provide a powerful tool for the rational design of novel this compound derivatives with tailored chemical properties for various applications in synthesis and medicinal chemistry.

Advanced Spectroscopic and Crystallographic Characterization of 2 Azabicyclo 3.2.1 Oct 6 Ene Derivatives

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

NMR spectroscopy is a cornerstone for the structural analysis of 2-azabicyclo[3.2.1]oct-6-ene derivatives, offering detailed insights into connectivity, stereochemistry, and dynamic behavior in solution.

Two-dimensional NMR experiments are indispensable for mapping the intricate network of covalent bonds within the bicyclic system.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). In a this compound derivative, COSY spectra are used to trace the proton-proton connectivities along the carbon skeleton, for instance, from the bridgehead proton at C1 to the protons at C7 and C8, and separately through the C5-C4-C3 path. sdsu.edu This allows for the assignment of protons within distinct spin systems.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). columbia.edu It is a highly sensitive method for assigning carbon resonances based on their known proton assignments. sdsu.edu An edited HSQC can further distinguish between CH/CH₃ and CH₂ groups by their phase, providing similar information to a DEPT-135 experiment but with greater sensitivity. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides the crucial long-range connectivity information, revealing correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH). columbia.edu This is vital for assembling the molecular puzzle. For example, HMBC correlations from the protons at C8 to the bridgehead carbons C1 and C5 confirm the bicyclic structure. It is also essential for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for linking substituents to the core structure. youtube.com

The combined application of these techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals, as demonstrated in studies of related azabicyclic systems. rsc.orgnih.gov

Table 1: Exemplary Application of 2D NMR for Structural Connectivity

ExperimentInformation GainedExample in this compound Core
COSY³JHH couplings (H-C-C-H)Correlation between H1 and H7; H4 and H5
HSQC¹JCH couplings (H-C)Correlation between H6 and C6; H3 and C3
HMBC²JCH and ³JCH couplingsCorrelation from H8 protons to C1 and C5 bridgehead carbons

While COSY, HSQC, and HMBC establish the bonding framework, Nuclear Overhauser Effect (NOE) spectroscopy elucidates the through-space relationships between atoms, which is critical for determining stereochemistry and conformation.

Nuclear Overhauser Enhancement Spectroscopy (NOESY): This experiment detects protons that are close to each other in space (typically <5 Å), regardless of whether they are connected through bonds. For this compound derivatives, NOESY is instrumental in determining the relative configuration of stereocenters. For instance, the stereochemistry of a substituent at the C3 position can be assigned by observing NOE correlations between the substituent's protons and specific protons on the bicyclic ring, such as the endo or exo protons at C4 and C8.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): ROESY provides similar information to NOESY but is often preferred for medium-sized molecules where the NOE effect might be close to zero. chemicalforums.com It can help differentiate between true NOE effects and artifacts arising from chemical exchange. unige.ch

These experiments are also crucial for defining the conformation of the six-membered piperidine (B6355638) ring within the bicyclic system. By analyzing the pattern of NOE/ROE correlations, it can be determined whether the ring adopts a chair, boat, or twist-boat conformation in solution. nih.govmontclair.edu

Variable Temperature (VT) NMR experiments are powerful tools for investigating dynamic molecular processes that occur on the NMR timescale. ox.ac.uk For this compound derivatives, a key dynamic process is the inversion of the nitrogen atom.

At room temperature, the inversion of the nitrogen atom in the piperidine ring can be rapid, leading to averaged NMR signals for the atoms nearby. By lowering the temperature, this inversion process can be slowed down. researchgate.net If the temperature is lowered sufficiently to reach the coalescence point and beyond, separate signals for the two distinct invertomers may be observed. semanticscholar.orgresearchgate.net

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the inversion process, providing quantitative data on the nitrogen inversion barrier. researchgate.net Such studies can reveal how substituents on the nitrogen or the ring itself influence the conformational flexibility of the molecule. vnu.edu.vn

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule by mapping the precise positions of atoms in the solid state. This technique is invaluable for confirming the connectivity and stereochemistry determined by NMR and for revealing subtle structural details such as bond lengths, bond angles, and torsional angles.

Crucially, for chiral compounds that crystallize in a non-centrosymmetric space group, X-ray diffraction using anomalous dispersion is the definitive method for determining the absolute configuration of all stereocenters. This is often quantified by the Flack parameter, which refines to a value near zero for the correct absolute structure, providing an unambiguous assignment of the molecule's handedness. This level of certainty is often required in fields such as medicinal chemistry and materials science.

Table 2: Representative Crystallographic Data for a Substituted Azabicyclo[3.2.1]octane Derivative

ParameterValue
Molecular FormulaC₁₄H₁₉NO₃
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.555
b (Å)11.406
c (Å)11.632
Z (Molecules/unit cell)4

Data adapted from a representative (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane derivative.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing valuable information about the presence of specific functional groups.

In the IR spectra of this compound derivatives, characteristic absorption bands confirm the presence of key structural features. wpmucdn.com If the nitrogen atom is unsubstituted (a secondary amine), a characteristic N-H stretching vibration appears in the region of 3300–3500 cm⁻¹. openstax.org Other important bands include the C-H stretching vibrations for the sp²-hybridized carbons of the double bond (typically >3000 cm⁻¹) and the sp³-hybridized carbons of the saturated framework (<3000 cm⁻¹), the C=C stretching vibration of the alkene around 1640-1680 cm⁻¹, and the C-N stretching vibration, typically found in the 1000-1250 cm⁻¹ region. libretexts.org

Raman spectroscopy is a complementary technique. While the C=C stretch can sometimes be weak in the IR spectrum, it often gives rise to a strong signal in the Raman spectrum, making it a useful confirmatory tool. Conformational isomers can sometimes be distinguished by subtle shifts in the vibrational frequencies in the fingerprint region (<1500 cm⁻¹). rsc.org

Table 3: Typical IR Absorption Frequencies for the this compound Scaffold

Functional GroupVibrational ModeTypical Frequency (cm⁻¹)Intensity
N-H (secondary amine)Stretch3300 - 3500Weak-Medium
C=C-HStretch3010 - 3095Medium
C-H (sp³)Stretch2850 - 2960Strong
C=CStretch1640 - 1680Variable
C-NStretch1000 - 1250Medium

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Elucidation of Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the identity and purity of novel compounds. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places. This high accuracy allows for the calculation of a unique elemental composition. uni-rostock.de Due to the specific mass defects of individual isotopes, a measured exact mass corresponds to only one possible molecular formula, thereby unambiguously confirming the compound's elemental makeup.

For a new this compound derivative, obtaining an HRMS result where the measured mass matches the calculated mass to within a few parts per million (ppm) is considered definitive proof of its molecular formula. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) techniques can be employed to study the fragmentation pathways of the parent ion. By inducing fragmentation and analyzing the masses of the resulting daughter ions, it is possible to gain additional structural information. The fragmentation pattern, which often involves characteristic losses or rearrangements related to the bicyclic structure, serves as a fingerprint for the molecule and can be used to corroborate the structure determined by NMR. nih.gov

Photoelectron Spectroscopy for Ionization Energetics (e.g., Gas Phase Ion Energetics)

Photoelectron spectroscopy (PES) is a powerful technique utilized to determine the ionization energies of molecules, providing insights into their electronic structure and bonding characteristics. In the gas phase, this method involves irradiating a sample with a beam of monochromatic radiation, typically He(I) ultraviolet light, and measuring the kinetic energies of the ejected photoelectrons. The ionization energy (IE) is then calculated by subtracting the kinetic energy of the photoelectron from the energy of the incident photon. This technique has been applied to the study of bicyclic amines, including derivatives of this compound, to understand the influence of their three-dimensional structure on electron-donating ability.

Detailed research into the electronic properties of bicyclic systems has provided valuable data on the ionization energetics of compounds structurally related to this compound. A key study in this area investigated the conjugative and homoconjugative effects in a series of 2-heterobicyclo[3.2.1]octa-3,6-dienes. This research provides the most relevant experimental data for understanding the ionization energetics of the this compound scaffold.

For instance, the introduction of an electron-withdrawing group on the nitrogen atom is expected to increase the ionization energy, as it stabilizes the lone pair, making it more difficult to remove an electron. Conversely, electron-donating groups would lower the ionization energy. The presence of unsaturation within the bicyclic framework, such as the double bond in the this compound system, can also influence the ionization energetics through potential interactions with the nitrogen lone pair.

The following table summarizes the available experimental vertical ionization energies for derivatives of 2-azabicyclo[3.2.1]octane, which serve as important reference points for understanding the electronic properties of this compound.

CompoundVertical Ionization Energy (eV)Method
2-Azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid methyl ester8.03Photoelectron Spectroscopy
2-Azabicyclo[3.2.1]octane, 2-(1,1-dimethylethyl)-8.30Photoelectron Spectroscopy

The data for 2-Azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid methyl ester is particularly noteworthy. nist.gov The presence of the double bond in the 3-position and the electron-withdrawing carboxylic acid methyl ester group on the nitrogen atom both contribute to the observed ionization energy of 8.03 eV. nist.gov The unsaturation in the ring may allow for some degree of electronic communication with the nitrogen lone pair, while the ester group will have a significant stabilizing effect on the lone pair, increasing the energy required for ionization.

Applications of 2 Azabicyclo 3.2.1 Oct 6 Ene As a Key Synthetic Building Block and Ligand Scaffold

Role in Total Synthesis of Complex Natural Products and Bioactive Analogues

The 2-azabicyclo[3.2.1]octane core is a key structural motif in a number of biologically active natural products and has been instrumental in the synthesis of their analogues. Its constrained conformation allows for precise stereochemical control during synthetic transformations, making it an attractive starting point for the total synthesis of intricate molecular targets. researchgate.netnih.gov

A notable example is the total synthesis of the lupin alkaloid (-)-hosieine A, a potent ligand for the α4β2 neuronal nicotinic acetylcholine (B1216132) receptor. researchgate.net The synthesis of this complex tetracyclic natural product hinged on the successful construction of the 2-azabicyclo[3.2.1]octane ring system. nih.govresearchgate.net One innovative approach utilized an unprecedented nitroso-ene cyclization to forge this key bicyclic core. nih.govthieme-connect.com This strategic step highlights the utility of the 2-azabicyclo[3.2.1]octane framework in streamlining the synthesis of complex alkaloids.

Furthermore, the 2-azabicyclo[3.2.1]octane skeleton has been employed in the development of bioactive analogues of other important natural products. For instance, it has served as a foundational scaffold for the synthesis of epibatidine (B1211577) analogues. nih.gov Epibatidine, a potent analgesic, has a different bicyclic core, but by incorporating the 2-azabicyclo[3.2.1]octane system, chemists have been able to explore new regions of chemical space and develop novel compounds with potential therapeutic applications. researchgate.net

Table 1: Examples of 2-Azabicyclo[3.2.1]octane Derivatives in the Synthesis of Natural Products and Bioactive Analogues
Target MoleculeKey Synthetic StrategySignificance of 2-Azabicyclo[3.2.1]octane Scaffold
(-)-Hosieine ANitroso-ene cyclizationForms the central bicyclic core of the complex tetracyclic natural product. nih.govresearchgate.netthieme-connect.com
Epibatidine AnaloguesVarious synthetic routesProvides a rigid scaffold for the development of novel analgesic compounds. researchgate.netnih.gov
(+)-Oblongoimine AIntramolecular Mannich reactionEnables the construction of the core structure of this Lycopodium alkaloid.

Development of Novel Heterocyclic Scaffolds and Diverse Chemical Libraries

The structural rigidity and functionalizability of the 2-azabicyclo[3.2.1]octane framework make it an excellent starting point for the creation of novel heterocyclic scaffolds and the generation of diverse chemical libraries for drug discovery. researchgate.net By strategically modifying the core structure, a wide array of new molecular architectures with distinct three-dimensional shapes can be accessed.

One area of significant development is the use of 2-azabicyclo[3.2.1]octane derivatives in the synthesis of spiropiperidines. These spirocyclic compounds, where a piperidine (B6355638) ring shares a single atom with another ring, are of growing interest in medicinal chemistry due to their conformational constraint and novel vector orientations for substituent placement. The synthesis of 2-spiropiperidines can be achieved through reactions involving the 2-azabicyclo[3.2.1]octane scaffold, providing access to a class of compounds that occupy a unique and underexplored area of chemical space.

Moreover, the 2-azabicyclo[3.2.1]octane core has been utilized as a versatile scaffold for the construction of diverse chemical libraries. For example, a library of novel chiral 1,2,3-triazole-based 2-azabicycloalkane conjugates was designed and synthesized using the copper(I)-catalyzed click reaction. mdpi.com This approach allows for the rapid generation of a multitude of distinct compounds by coupling various alkynes with an azide-functionalized 2-azabicyclo[3.2.1]octane derivative. Such libraries are invaluable for high-throughput screening campaigns aimed at identifying new drug leads. mdpi.com

Table 2: Application of 2-Azabicyclo[3.2.1]octane in the Development of Novel Scaffolds and Libraries
Resulting Scaffold/LibrarySynthetic ApproachKey Features and Applications
SpiropiperidinesRing-opening/closing strategiesProvides access to conformationally restricted scaffolds for drug discovery.
Triazole-based Chemical LibraryCopper(I)-catalyzed click chemistryGenerates a diverse collection of compounds for high-throughput screening and has shown potential in the development of antiproliferative agents. mdpi.com

Utilization as Chiral Ligands in Asymmetric Transition Metal Catalysis

The inherent chirality of the 2-azabicyclo[3.2.1]octane system, when prepared in an enantiomerically pure form, makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. The rigid bicyclic framework can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in a variety of chemical transformations.

Derivatives of 2-azabicycloalkanes, including the 2-azabicyclo[3.2.1]octane skeleton, have been investigated as ligands in several asymmetric catalytic reactions. For instance, chiral ligands based on this scaffold have been applied in the copper-catalyzed asymmetric Henry (nitroaldol) reaction. pwr.edu.pl In these reactions, the chiral ligand coordinates to the copper catalyst and directs the stereochemical outcome of the carbon-carbon bond formation between a nitroalkane and an aldehyde, leading to the synthesis of enantioenriched nitroalcohols.

Similarly, these bicyclic ligands have been employed in the zinc-catalyzed asymmetric aldol (B89426) reaction. pwr.edu.pl The chiral zinc complex, formed in situ from a zinc salt and the 2-azabicyclo[3.2.1]octane-derived ligand, catalyzes the enantioselective addition of an enolate to an aldehyde, producing chiral β-hydroxy carbonyl compounds. While the initial studies in this area have shown promise, the development of more efficient and selective catalysts based on this scaffold is an ongoing area of research. pwr.edu.pl

Table 3: 2-Azabicyclo[3.2.1]octane Derivatives as Chiral Ligands in Asymmetric Catalysis
Catalytic ReactionMetal CatalystRole of the 2-Azabicyclo[3.2.1]octane LigandEnantioselectivity (ee)
Asymmetric Henry ReactionCopper (Cu)Creation of a chiral environment to control the stereoselective formation of a C-C bond. pwr.edu.plModerate
Asymmetric Aldol ReactionZinc (Zn)Induces enantioselectivity in the addition of an enolate to an aldehyde. pwr.edu.plModerate

Exploration as Precursors for Advanced Organic Materials

The exploration of 2-azabicyclo[3.2.1]oct-6-ene and its derivatives as precursors for advanced organic materials is an emerging field with potential for future development. While the application of this specific scaffold in materials science is not yet widely reported, the structural features of bicyclic alkenes and nitrogen-containing heterocycles suggest possibilities for their use in the synthesis of novel polymers and functional organic materials. For instance, a related compound, 2-Azabicyclo[3.2.l]oct-3-ane, has been utilized in the preparation of polyamides.

The presence of a reactive double bond in this compound could potentially be exploited for polymerization reactions, such as ring-opening metathesis polymerization (ROMP), to produce polymers with unique architectures and properties. The incorporation of the rigid and chiral 2-azabicyclo[3.2.1]octane unit into a polymer backbone could influence the material's thermal stability, mechanical properties, and chiroptical behavior.

Furthermore, the nitrogen atom within the scaffold offers a site for functionalization, which could be used to tune the electronic properties of resulting materials. This could lead to applications in areas such as organic electronics or as components of functional thin films. However, based on currently available literature, the use of this compound in these areas remains a largely unexplored frontier, representing an opportunity for future research and innovation.

Q & A

Q. What are the most reliable synthetic routes to access the 2-azabicyclo[3.2.1]oct-6-ene scaffold, and how do reaction conditions influence regioselectivity?

The scaffold is typically synthesized via intramolecular cyclization (e.g., Beckmann rearrangement of ketoximes) or rearrangement strategies (e.g., Meisenheimer rearrangement of N-oxides). For example, Gassman’s method uses AgNO₃-catalyzed cyclization of methoxy-substituted amines in refluxing methanol (55–65% yield) . Stereochemical outcomes depend on precursor configuration and reaction media: polar solvents favor exo-transition states, while non-polar solvents may lead to competing pathways .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound derivatives?

Key techniques include:

  • ¹H/¹³C NMR : Bridgehead protons exhibit distinct splitting patterns (e.g., δ 1.34 ppm for VP-4606) .
  • IR spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and NH bends (~3300 cm⁻¹) confirm functionalization .
  • X-ray crystallography : Resolves stereochemical ambiguities, especially for chiral centers at C3 and C6 .

Q. How can LiAlH₄ be optimized for reducing 2-azabicyclo[3.2.1]octan-3-ones to the parent amine?

Reduction requires stoichiometric LiAlH₄ in anhydrous THF at 0–5°C to minimize over-reduction. Post-reaction quenching with wet Et₂O preserves stereochemistry (e.g., 42% yield in Wood’s synthesis of (+)-hosieine A) .

Advanced Research Questions

Q. What strategies address low regioselectivity in alkylidene carbene C–H insertion reactions on this compound systems?

Steric and electronic modulation of substituents improves selectivity. For example, TMS protection of tertiary alcohols reverses diastereoselectivity in 8-oxabicyclic systems, favoring 1,5 C–H insertion over O–R insertion (70% yield for spirocyclic dihydrofurans) . Computational modeling (DFT) predicts transition-state energies to guide substituent design .

Q. How can enantioselective syntheses of this compound derivatives be achieved for bioactive alkaloids like (−)-hosieine A?

Catalytic asymmetric methods are pivotal:

  • Rautenstrauch cyclization : Achieves 90:10 enantiomeric ratio (er) using chiral Au(I) catalysts .
  • Nitroso-ene cyclization : Hong’s approach delivers (−)-hosieine A via aza-Cope-Mannich rearrangement with >95% ee .
  • Enzymatic resolution : Lipases (e.g., CAL-B) separate racemic mixtures of bicyclic amines .

Q. What experimental and computational approaches resolve contradictions in reported bioactivity data for this compound derivatives?

  • Pharmacophore mapping : Compare 3D conformations of derivatives (e.g., cocaine-mimetic TRUI vs. κ-opioid agonists) using molecular docking .
  • Kinetic assays : Quantify receptor binding (e.g., α4β2 nAChR IC₅₀ = 0.96 nM for (−)-hosieine A) to validate structure-activity relationships (SAR) .
  • Metabolic stability studies : Address discrepancies in cytotoxicity (e.g., GBM vs. HCC cell lines) via cytochrome P450 profiling .

Q. How do stereochemical variations at nitrogen influence Meisenheimer rearrangement pathways?

N-Oxide stereochemistry dictates product distribution. For example, endo-N-oxide intermediates favor 2-oxa-3-azabicyclo[3.2.1]oct-6-ene formation, while exo-isomers lead to competing [2,3]-sigmatropic shifts. Kinetic studies (CDCl₃, 25°C) show a 10:1 preference for Meisenheimer products over alternative pathways .

Methodological Challenges and Solutions

Q. What are the limitations of Schmidt rearrangements for constructing 2-azabicyclo[3.2.1]octane cores, and how can they be mitigated?

Poor regioselectivity in C–C migration limits utility. Aubé’s modified Schmidt reaction using HFIP improves yields (up to 64%) but requires chiral auxiliaries for enantiocontrol. Post-synthetic HPLC separation of regioisomers remains necessary .

Q. How can photochemical rearrangements be harnessed for functionalizing this compound derivatives?

Yamada’s protocol uses UV irradiation of nitro compounds (e.g., 142a) to generate oxaziridine intermediates, which rearrange to hydroxamic acids (143a, 69% yield). Subsequent LiAlH₄ reduction provides enantiopure amides (144a) .

Q. What strategies improve yields in palladium-catalyzed couplings of this compound intermediates?

  • Ligand optimization : Bulky phosphines (e.g., XPhos) suppress β-hydride elimination in Suzuki-Miyaura couplings (e.g., 85% yield for aryl-substituted derivatives) .
  • Microwave-assisted synthesis : Reduces reaction times from 24 h to 2 h for Buchwald-Hartwig aminations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.